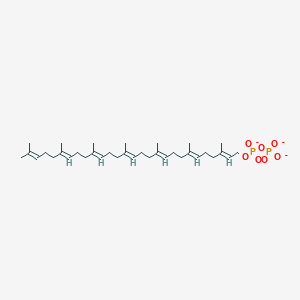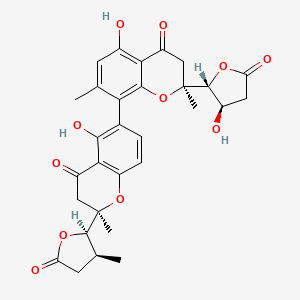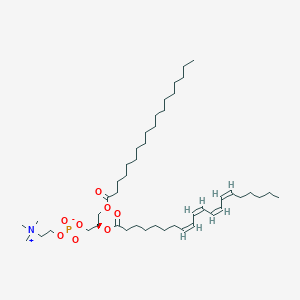
PC(18:0/20:4(8Z,10Z,12Z,14Z))
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-octadecanoyl-2-[(8Z,10Z,12Z,14Z)-eicosatetraenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 38:4 in which the acyl groups at positions 1 and 2 are octadecanoyl and (8Z,10Z,12Z,14Z)-eicosatetraenoyl respectively. It has a role as a mouse metabolite. It derives from an octadecanoic acid.
Aplicaciones Científicas De Investigación
Elastic Interactions of Phosphatidylcholines
A study by Ali et al. (1998) examined phosphatidylcholines (PCs) with asymmetrical acyl chains, focusing on their interfacial elastic interactions. They synthesized PCs with various chain lengths and investigated them using a Langmuir-type film balance. The study found that PCs with chain-length asymmetry, like 18:0-10:0 PC, displayed higher in-plane elasticity compared to PCs with symmetrical acyl chains. This research contributes to understanding the physical properties of phospholipids in biological membranes (Ali, Smaby, Momsen, Brockman, & Brown, 1998).
Computing Foundations
Another aspect of PC applications is in the field of computing. Brewer and Bareiss (2016) discussed the use of electrical signals in computing, which is a fundamental principle in the operation of computers, including personal computers (PCs). This research provides foundational knowledge in understanding how PCs and other electronic devices function (Brewer & Bareiss, 2016).
Seismic Damage Identification
Ni, Zhou, and Ko (2006) explored seismic damage identification using PCs. They conducted an experimental investigation using measured frequency response functions and neural networks to identify damage in a 38-storey building model. This study demonstrates the application of PCs in structural engineering and earthquake resilience research (Ni, Zhou, & Ko, 2006).
Performance of Power Electronic Converter Control Algorithms
Van den Keybus and Driesen (2006) reported on the performance of real-time power electronic converter control algorithms implemented on a PC. Their research highlighted the capabilities of standard PCs in controlling and managing power electronics, emphasizing their increasing use in industrial and research applications (Van den Keybus & Driesen, 2006).
High-Performance Computing for Scientific Applications
Pasquale and Polyzos (1993) presented a study on the I/O characteristics of scientific applications in high-performance computing, focusing on the production workload at the San Diego Supercomputer Center. This research contributes to understanding the computational demands of scientific applications and the role of PCs in addressing these demands (Pasquale & Polyzos, 1993).
Propiedades
Nombre del producto |
PC(18:0/20:4(8Z,10Z,12Z,14Z)) |
|---|---|
Fórmula molecular |
C46H84NO8P |
Peso molecular |
810.1 g/mol |
Nombre IUPAC |
[(2R)-2-[(8Z,10Z,12Z,14Z)-icosa-8,10,12,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,18,20,22-23,25,27,44H,6-13,15,17,19,21,24,26,28-43H2,1-5H3/b16-14-,20-18-,23-22-,27-25-/t44-/m1/s1 |
Clave InChI |
ISIMLRCPRMOPDS-LBYIXAPGSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC/C=C\C=C/C=C\C=C/CCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC=CC=CC=CC=CCCCCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



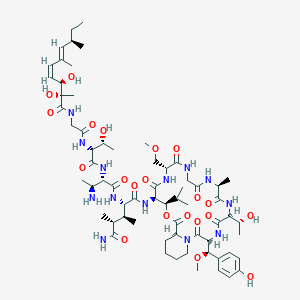
![(3S,3aS,5aR,5bR,7aR,8S,10S,11aR,11bR,13aR,13bS)-10-hydroxy-3-isopropenyl-5a,5b,8,11a,13b-pentamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid](/img/structure/B1261572.png)
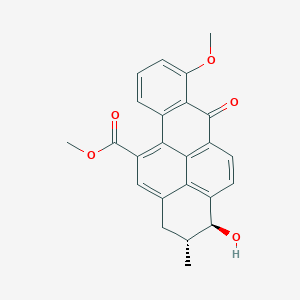
![Dichloromanganese;3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene](/img/structure/B1261574.png)
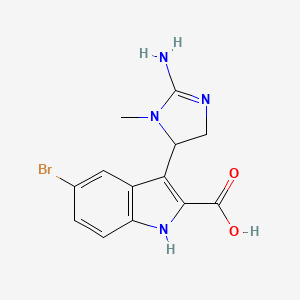
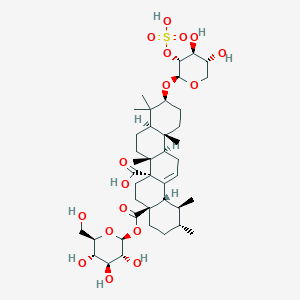
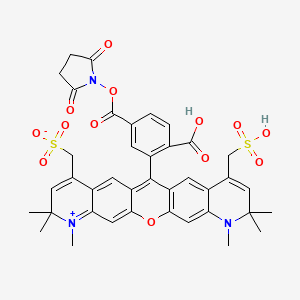
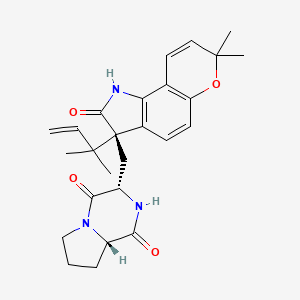
![6-Heptyloxy-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B1261581.png)
![(2S)-2-amino-4-{4-[(R)-amino({[(3S)-1-[(R)-carboxy(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl})methyl]phenoxy}butanoate](/img/structure/B1261584.png)
![[1-Hexadecanoyloxy-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropan-2-yl] octadeca-9,12-dienoate](/img/structure/B1261586.png)
